molecular formula C16H16N4S B2883955 N-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]benzenecarbothioamide CAS No. 170937-80-1

N-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]benzenecarbothioamide

Cat. No.: B2883955
CAS No.: 170937-80-1
M. Wt: 296.39
InChI Key: BTHBBCKPRHMOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]benzenecarbothioamide is a compound that features a benzotriazole moiety linked to a propyl chain, which is further connected to a benzenecarbothioamide group. Benzotriazole derivatives are known for their versatile chemical properties and have been extensively studied for their applications in various fields, including medicinal chemistry, material science, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]benzenecarbothioamide typically involves the reaction of benzotriazole with a suitable propyl halide, followed by the introduction of the benzenecarbothioamide group. One common method involves the use of 1H-benzotriazole, which is reacted with 1-bromopropane in the presence of a base such as potassium carbonate to form the intermediate N-(1-bromopropyl)benzotriazole. This intermediate is then reacted with benzenecarbothioamide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of benzotriazole derivatives often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]benzenecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzotriazole derivatives .

Scientific Research Applications

N-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]benzenecarbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]benzenecarbothioamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to modulation of their activity. This compound can also stabilize radicals and anions, contributing to its diverse biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzotriazol-1-yl-2-methyl-propyl)-nicotinamide
  • N,N-bis-[(benzotriazol-1-yl)methyl]amines
  • Benzimidazole-substituted benzotriazole

Uniqueness

N-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]benzenecarbothioamide is unique due to its specific structural features, which confer distinct electronic, steric, and stereoelectronic properties. The presence of both benzotriazole and benzenecarbothioamide groups allows for versatile reactivity and a wide range of applications in various fields .

Properties

IUPAC Name

N-[1-(benzotriazol-1-yl)propyl]benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-2-15(17-16(21)12-8-4-3-5-9-12)20-14-11-7-6-10-13(14)18-19-20/h3-11,15H,2H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHBBCKPRHMOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(NC(=S)C1=CC=CC=C1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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